molecular formula C17H24BrNO B1675181 Racemorphan Hydrobromide (1.0 mg/mL in Methanol) CAS No. 17140-05-5

Racemorphan Hydrobromide (1.0 mg/mL in Methanol)

Cat. No.: B1675181
CAS No.: 17140-05-5
M. Wt: 338.3 g/mol
InChI Key: WVFGKGPFQSEWON-DYWKTHLTSA-N
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Description

Racemorphan Hydrobromide (1.0 mg/mL in Methanol): is a synthetic compound belonging to the morphinan family. It is known for its potent analgesic properties and is often used as a substitute for morphine. The compound is structurally similar to morphine but lacks the ether-oxygen bridge, making it a unique and valuable compound in medical and scientific research .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Racemorphan Hydrobromide (1.0 mg/mL in Methanol) involves several steps, starting from the basic morphinan structure. The key steps include:

    Hydroxylation: Introduction of a hydroxyl group at the 3-position of the morphinan ring.

    Methylation: Addition of a methyl group to the nitrogen atom.

    Hydrobromide Formation: Conversion of the free base to its hydrobromide salt form.

Industrial Production Methods: Industrial production of Racemorphan Hydrobromide (1.0 mg/mL in Methanol) typically involves large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. The process includes rigorous purification steps such as recrystallization and chromatography to obtain the final product .

Chemical Reactions Analysis

Types of Reactions: Racemorphan Hydrobromide (1.0 mg/mL in Methanol) undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group at the 3-position can be oxidized to form ketones or aldehydes.

    Reduction: The compound can be reduced to remove the hydroxyl group, forming a deoxy derivative.

    Substitution: The hydroxyl group can be substituted with other functional groups such as halogens or alkyl groups.

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Racemorphan Hydrobromide (1.0 mg/mL in Methanol) has a wide range of applications in scientific research:

Mechanism of Action

The analgesic effects of Racemorphan Hydrobromide (1.0 mg/mL in Methanol) are primarily mediated through its interaction with opioid receptors in the central nervous system. The compound binds to these receptors, inhibiting the transmission of pain signals and producing analgesia. The molecular targets include the mu-opioid receptor, which is responsible for the majority of its analgesic effects .

Comparison with Similar Compounds

Uniqueness: Racemorphan Hydrobromide (1.0 mg/mL in Methanol) is unique due to its structural modification, which enhances its analgesic potency and duration of action compared to morphine. It also exhibits a different side effect profile, making it a valuable alternative in pain management .

Properties

CAS No.

17140-05-5

Molecular Formula

C17H24BrNO

Molecular Weight

338.3 g/mol

IUPAC Name

(1R,9R,10R)-17-methyl-17-azatetracyclo[7.5.3.01,10.02,7]heptadeca-2(7),3,5-trien-4-ol;hydrobromide

InChI

InChI=1S/C17H23NO.BrH/c1-18-9-8-17-7-3-2-4-14(17)16(18)10-12-5-6-13(19)11-15(12)17;/h5-6,11,14,16,19H,2-4,7-10H2,1H3;1H/t14-,16+,17+;/m0./s1

InChI Key

WVFGKGPFQSEWON-DYWKTHLTSA-N

SMILES

CN1CCC23CCCCC2C1CC4=C3C=C(C=C4)O.Br

Isomeric SMILES

CN1CC[C@]23CCCC[C@H]2[C@H]1CC4=C3C=C(C=C4)O.Br

Canonical SMILES

CN1CCC23CCCCC2C1CC4=C3C=C(C=C4)O.Br

Appearance

Solid powder

Key on ui other cas no.

17140-05-5

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

Levorphanol hydrobromide;  l-Dromoran hydrobromide;  Methorphinan hydrobromide; 

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Racemorphan Hydrobromide (1.0 mg/mL in Methanol)
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Racemorphan Hydrobromide (1.0 mg/mL in Methanol)
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Racemorphan Hydrobromide (1.0 mg/mL in Methanol)
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Racemorphan Hydrobromide (1.0 mg/mL in Methanol)
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Racemorphan Hydrobromide (1.0 mg/mL in Methanol)
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Racemorphan Hydrobromide (1.0 mg/mL in Methanol)

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